![molecular formula C11H14FN B2558755 N-[2-(4-fluorophenyl)ethyl]cyclopropanamine CAS No. 625435-16-7](/img/structure/B2558755.png)
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine
概要
説明
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine is a chemical compound with the CAS Number: 625435-16-7 . It has a molecular weight of 179.24 and is also known as Benzeneethanamine, N-cyclopropyl-4-fluoro- .
Physical And Chemical Properties Analysis
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers or technical documents related to N-[2-(4-fluorophenyl)ethyl]cyclopropanamine .
科学的研究の応用
Pharmaceutical Testing
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine: is utilized in pharmaceutical testing due to its unique chemical structure. It serves as a reference standard to ensure the accuracy of analytical methods in the detection and quantification of related substances in drug formulations .
Chemical Synthesis
This compound is a valuable intermediate in the synthesis of complex organic molecules. Its incorporation into larger structures can significantly alter the pharmacological properties of the resulting compounds, making it a key substance in medicinal chemistry research.
Neurological Research
Due to the presence of the fluorophenyl group, this compound may interact with neurological receptors or enzymes. It can be used to study the effects of structural modifications on the biological activity of neurotransmitter analogs .
Material Science
In material science, N-[2-(4-fluorophenyl)ethyl]cyclopropanamine could be explored for the development of novel polymers. Its cyclopropane ring provides strain energy that could be released during polymerization, potentially leading to materials with unique properties .
Agricultural Chemistry
The compound’s structural features might be exploited in the design of new agrochemicals. For instance, its fluorinated aromatic ring could enhance the stability and efficacy of pesticides or herbicides.
Biochemical Assays
Researchers might use N-[2-(4-fluorophenyl)ethyl]cyclopropanamine in biochemical assays to investigate its binding affinity to various proteins, which could lead to the discovery of new drug targets or biomarkers .
Environmental Studies
The environmental fate of fluorinated compounds is of great interest. This compound can be used in studies to understand the degradation pathways and persistence of fluorinated organic molecules in the environment .
Nanotechnology
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-8-13-11-5-6-11/h1-4,11,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDGRXSBVMPMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]cyclopropanamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2558672.png)
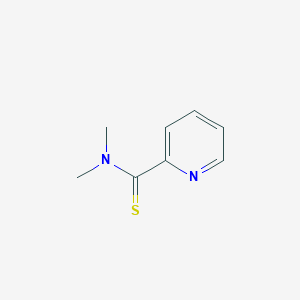
![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2558675.png)

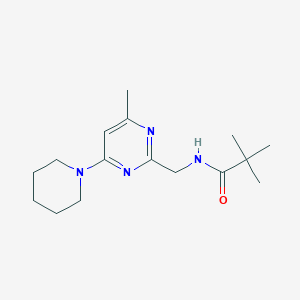
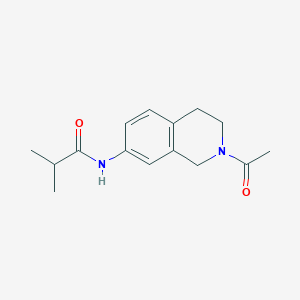
![2,3-Dihydro-benzo[de]isoquinolin-1-one](/img/structure/B2558681.png)

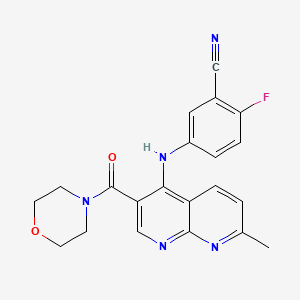
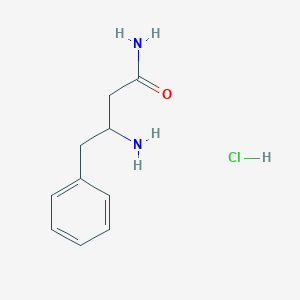
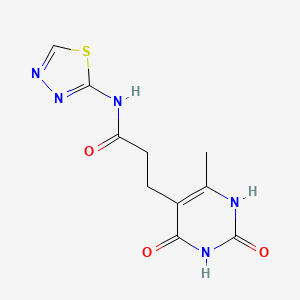
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2558691.png)
![1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558692.png)
![methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate](/img/structure/B2558695.png)